ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE
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Overview
Description
ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[331]NON-1-YL]ACETATE is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of functional groups: Acetylation and isopropylation reactions are employed to introduce the acetyl and isopropoxy groups, respectively. These reactions usually require specific reagents such as acetic anhydride and isopropyl alcohol, along with catalysts like sulfuric acid or hydrochloric acid.
Final assembly: The final step involves the esterification of the intermediate compound to form the acetate ester. This step typically requires the use of an acid catalyst and a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]PROPIONATE
- ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]BUTYRATE
Uniqueness
ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
propan-2-yl 2-[3,7-diacetyl-9-oxo-5-(2-oxo-2-propan-2-yloxyethyl)-3,7-diazabicyclo[3.3.1]nonan-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O7/c1-13(2)29-17(26)7-20-9-22(15(5)24)11-21(19(20)28,8-18(27)30-14(3)4)12-23(10-20)16(6)25/h13-14H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSOWIWTQQOCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC12CN(CC(C1=O)(CN(C2)C(=O)C)CC(=O)OC(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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